Cas no 1862-61-9 (2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-)

2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)- structure
1862-61-9 structure
Nome del prodotto:2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-
Numero CAS:1862-61-9
MF:C11H18O2
MW:182.259423732758
CID:164223
PubChem ID:5365912

2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-
    • methyl (Z)-3,7-dimethylocta-2,6-dienoate
    • (Z)-Geranic acid, methyl ester
    • cis-Geranic acid methyl ester
    • Methyl nerolate
    • Z-Methyl geranate
    • Einecs 217-466-8
    • Nerolic acid methyl
    • cis-Geranic acid methyl
    • (Z)-Geranic acid methyl
    • (Z)-3,7-Dimethyl-2,6-octadienoic acid methyl ester
    • (2Z)-3,7-Dimethyl-2,6-octadienoic acid methyl ester
    • cis-2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester
    • 6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)-2
    • Methyl(Z)-3,7-dimethylocta-2,6-dienoate
    • UNII-VBZ4J48WZZ
    • Methyl (2Z)-3,7-dimethyl-2,6-octadienoate #
    • Methyl 3,7-dimethyl-2,6-octadienoate
    • Geranic acid methyl ester
    • NS00012883
    • VBZ4J48WZZ
    • 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)-
    • Q27291753
    • SCHEMBL17629195
    • 1862-61-9
    • 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2Z)-
    • DTXSID90883763
    • methyl (2Z)-3,7-dimethylocta-2,6-dienoate
    • Methyl nerate
    • J-003908
    • Inchi: 1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+
    • Chiave InChI: ACOBBFVLNKYODD-NTMALXAHSA-N
    • Sorrisi: C/C(=C/CC/C(=C\C(OC)=O)/C)/C

Proprietà calcolate

  • Massa esatta: 182.13074
  • Massa monoisotopica: 182.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5
  • Complessità: 220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 3.4

Proprietà sperimentali

  • Densità: 0.909
  • Punto di ebollizione: 247.4°Cat760mmHg
  • Punto di infiammabilità: 109.6°C
  • Indice di rifrazione: 1.457
  • PSA: 26.3
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica